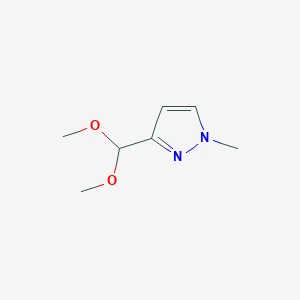

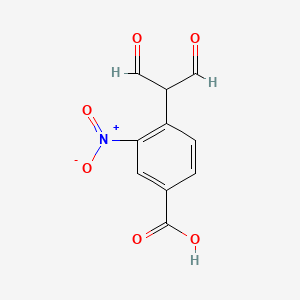

![molecular formula C8H6N2O3S B1349435 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32278-56-1](/img/structure/B1349435.png)

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

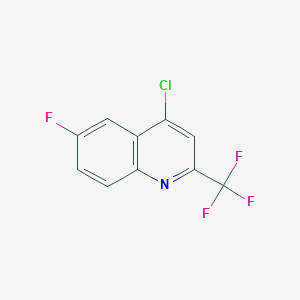

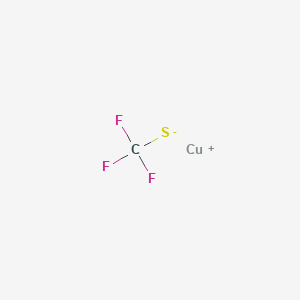

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the empirical formula C8H6N2O3S1. It is a solid substance1.

Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature2. The synthesis involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks3.

Molecular Structure Analysis

The molecular weight of 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is 210.211. The SMILES string representation of the molecule is CC1=CN2C(S1)=NC=C(C(O)=O)C2=O1.

Chemical Reactions Analysis

The reaction mechanism of similar compounds involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement3.

Physical And Chemical Properties Analysis

The compound is a solid1. Further physical and chemical properties such as IR spectrum and NMR spectrum are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

- Methods of Application: The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

- Results: High antitumor activities of these compounds have been demonstrated .

Antibacterial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity .

- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .

- Results: Among the derivatives tested, some exhibited promising activity against microbial strains .

Anti-inflammatory Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and evaluated for their anti-inflammatory activity .

- Methods of Application: The anti-inflammatory activity was evaluated by carrageenan induced edema test .

- Results: The results of this test were not specified in the source .

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: The growing health problems demand for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .

- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .

- Results: Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antiviral activity .

- Methods of Application: The methods of application for this specific use were not specified in the source .

- Results: The results of this test were not specified in the source .

Analgesic Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including analgesic activity .

- Methods of Application: The methods of application for this specific use were not specified in the source .

- Results: The results of this test were not specified in the source .

Antioxidant Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antioxidant activity .

- Methods of Application: The methods of application for this specific use were not specified in the source .

- Results: The results of this test were not specified in the source .

Antimalarial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimalarial activity .

- Methods of Application: The methods of application for this specific use were not specified in the source .

- Results: The results of this test were not specified in the source .

Broad Spectrum of Antimicrobial Action

- Scientific Field: Medicinal Chemistry

- Application Summary: The synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine is described. This compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .

- Methods of Application: The methods of application for this specific use were not specified in the source .

- Results: The results of this test were not specified in the source .

Safety And Hazards

Specific safety and hazard information for 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is not available in the search results. However, Sigma-Aldrich, a supplier of the compound, notes that buyers assume responsibility to confirm product identity and/or purity1.

Zukünftige Richtungen

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs3. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target3.

Eigenschaften

IUPAC Name |

2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPMRSHTNROCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358834 |

Source

|

| Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

32278-56-1 |

Source

|

| Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.